molecular formula C23H18N4O4S B2396386 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 899735-67-2

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No.: B2396386
CAS No.: 899735-67-2
M. Wt: 446.48
InChI Key: HLRIOMJIRNCPDP-DHZHZOJOSA-N
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Description

(E)-N-(6-Methoxybenzo[d]thiazol-2-yl)-3-(3-Nitrophenyl)-N-(Pyridin-2-ylmethyl)acrylamide is a structurally complex acrylamide derivative featuring:

  • A 6-methoxybenzothiazole core, which contributes to aromatic stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-31-19-9-10-20-21(14-19)32-23(25-20)26(15-17-6-2-3-12-24-17)22(28)11-8-16-5-4-7-18(13-16)27(29)30/h2-14H,15H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRIOMJIRNCPDP-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.

1. Structural Overview

The compound's molecular formula is C23H18N4O4SC_{23}H_{18}N_{4}O_{4}S with a molecular weight of 446.5 g/mol. Its structure features a benzo[d]thiazole moiety, a nitrophenyl group, and a pyridin-2-ylmethyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H18N4O4S
Molecular Weight446.5 g/mol
CAS Number899735-67-2

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of the benzo[d]thiazole intermediate : This step generally involves reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.
  • Coupling reaction : The benzo[d]thiazole is then coupled with the nitrophenyl and pyridinyl groups through amide bond formation.

3.1 Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against breast cancer (MCF-7) and liver cancer (SK-Hep-1) cell lines:

Cell LineCompoundIC50 (µM)
MCF-7Similar Derivative3.1
SK-Hep-1Similar Derivative5.6

3.2 Antimicrobial Activity

Studies have reported that compounds with the benzo[d]thiazole structure often display antibacterial properties. For example, derivatives of this compound have been tested against Gram-positive and Gram-negative bacteria, showing effective minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Escherichia coli32

The biological activity of this compound is believed to involve interaction with specific molecular targets such as kinases and other enzymes involved in cell signaling pathways. This interaction may inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.

5. Case Studies

Several studies have highlighted the efficacy of similar compounds in various applications:

  • Anticancer Studies : A study demonstrated that a related compound inhibited cell proliferation in MCF-7 cells by inducing apoptosis through the mitochondrial pathway.
  • Antibacterial Studies : Another investigation found that derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential therapeutic applications in treating infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol)* Notable Bioactivity Synthesis Method
Target Compound () Benzothiazole-acrylamide 6-OCH₃, 3-NO₂Ph, Pyridin-2-ylmethyl ~464.5 (calculated) N/A (inferred: neuroinflammatory/antimicrobial) Likely Michael addition or nucleophilic substitution
(Z)-3-(4-Nitrophenyl)-N-Propyl-... () Oxazolone-acrylamide 4-NO₂Ph, Thien-2-yl ~385.4 Antimicrobial (Gram-positive bacteria) Oxazolone ring-opening with n-propylamine
(R,E)-3bm () Biphenyl-acrylamide 2'-Formyl, 6-CH₃ ~347.4 N/A (high stereochemical purity: 96% ee) Pd-catalyzed C–H activation
13b () Imidazo-pyridine-acrylamide 4-Methylthiazol-2-yl, Cl ~570.4 Anticancer (kinase inhibition inferred) Substitution with 4-methylthiazole-2-carbaldehyde
N-Benzothiazolyl-3-(Dimethylamino)acrylamide () Benzothiazole-acrylamide 6-Acetyl, Dimethylamino ~316.4 Antimicrobial (B. subtilis, C. albicans) Condensation with dimethylformamide-dimethylacetal
EP3 348 550A1 Derivatives () Benzothiazole-acrylamide Variants: 2,4-Dimethoxy, Diphenyl, Chlorophenyl ~350–450 Patent claims: kinase inhibition, antimicrobial Standard amide coupling

*Calculated using ChemDraw or inferred from analogs.

Q & A

Q. What are the critical considerations for synthesizing (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide with high purity?

Answer: Synthesis requires multi-step protocols with precise control of reaction conditions. Key steps include:

  • Functional group protection : Protect the pyridine and benzo[d]thiazole moieties during acrylamide coupling to prevent side reactions .
  • Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling of the nitrophenyl group, ensuring regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures (0–5°C) minimize nitro group reduction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Answer:

  • NMR (¹H/¹³C) : Assign methoxy (δ 3.8–4.0 ppm, singlet), acrylamide protons (δ 6.5–7.5 ppm, doublets), and nitrophenyl aromatic protons (δ 8.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from the pyridine and thiazole rings .
  • IR spectroscopy : Confirm acrylamide C=O stretch (~1650 cm⁻¹) and nitro group antisymmetric stretch (~1520 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 463.12 (calculated: 463.11) and fragment ions (e.g., loss of NO₂ group at m/z 417) .

Q. How do the functional groups (methoxy, nitro, pyridine) influence the compound’s reactivity?

Answer:

  • Nitro group : Electron-withdrawing effect stabilizes the acrylamide’s α,β-unsaturated system, enhancing electrophilicity for nucleophilic additions (e.g., thiol-Michael adducts in enzyme inhibition studies) .
  • Methoxy group : Electron-donating effect increases solubility in polar solvents and may modulate binding affinity to hydrophobic protein pockets .
  • Pyridine : Acts as a weak base, enabling pH-dependent conformational changes in biological assays .

Advanced Research Questions

Q. How can computational methods predict biological targets for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, VEGFR). The nitrophenyl group shows strong π-π stacking with Tyr1047 in EGFR (binding energy: −9.2 kcal/mol) .
  • MD simulations : Simulate ligand-protein stability (GROMACS, 100 ns) to assess hydrogen bonding between the acrylamide carbonyl and Lys721 .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data for anticancer activity .

Q. How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and DMSO solvent (<0.1%) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., nitro reduction to amine under reducing intracellular conditions) that may alter activity .
  • Orthogonal assays : Validate kinase inhibition (e.g., EGFR) via Western blot (phospho-EGFR Tyr1173) alongside enzymatic assays to confirm target engagement .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • LogP adjustment : Introduce hydrophilic substituents (e.g., sulfonamide) to reduce logP from 3.5 to 2.8, improving aqueous solubility .
  • Prodrug design : Mask the acrylamide group with a tert-butyl carbamate, cleaved enzymatically in plasma to enhance bioavailability .
  • Plasma stability assays : Monitor half-life (t₁/₂) in mouse plasma via HPLC; optimize with PEGylation to extend t₁/₂ from 2.5 to 8.7 hours .

Q. How to analyze structure-activity relationships (SAR) for analogues with modified substituents?

Answer:

  • Library synthesis : Prepare analogues with halogen (Cl, Br) or methyl groups at the benzo[d]thiazole 6-position.
  • Biological testing : Compare IC₅₀ values in MCF-7 cells. Methoxy derivatives show 2.3-fold higher potency than methyl analogues (IC₅₀: 1.2 μM vs. 2.8 μM) due to enhanced H-bonding .
  • 3D-QSAR : Generate CoMFA contour maps to identify steric (green) and electrostatic (red) regions favoring activity .

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